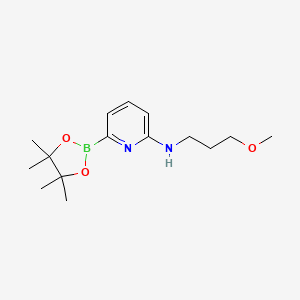

N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

Historical Evolution of Boronic Ester Chemistry

Boronic esters, derivatives of boronic acids, trace their origins to ancient applications of boron-containing minerals. Early civilizations, including the Babylonians and Egyptians, utilized borax (Na₂B₄O₇·10H₂O) for metallurgy and preservation. The isolation of boric acid (H₃BO₃) in the 18th century marked a pivotal shift toward understanding boron’s chemical properties. In 1860, Frankland achieved the first synthesis of a boronic acid (ethylboronic acid) via reaction of diethylzinc with boron trioxide, establishing foundational methodologies for organoboron synthesis.

The 20th century saw boronic esters emerge as critical intermediates in organic synthesis. Pinacol boronates (Bpin), introduced in the 1950s, became ubiquitous due to their stability and versatility in cross-coupling reactions like Suzuki-Miyaura couplings. However, traditional Bpin esters faced limitations, including hydrolytic instability and challenges in deprotection. Innovations such as the development of xanthopinacol boronates (Bxpin) addressed these issues by offering irreversible cleavage under mild conditions, enhancing synthetic utility.

Table 1: Key Milestones in Boronic Ester Development

Properties

Molecular Formula |

C15H25BN2O3 |

|---|---|

Molecular Weight |

292.18 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-8-6-9-13(18-12)17-10-7-11-19-5/h6,8-9H,7,10-11H2,1-5H3,(H,17,18) |

InChI Key |

SIFCSSYKRABVGZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NCCCOC |

Origin of Product |

United States |

Preparation Methods

General Reaction Conditions

Miyaura borylation is a palladium-catalyzed reaction that converts aryl halides into boronate esters. For the target compound, this method applies to installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 6 of the pyridine ring.

Typical Procedure :

-

Substrate : 6-Bromo-2-nitropyridine or 6-bromo-2-aminopyridine.

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%).

-

Base : KOAc or Et₃N (2–3 equiv).

-

Boron Source : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv).

Example :

6-Bromo-2-nitropyridine (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (2.5 equiv) in dioxane at 90°C for 18 hours yielded 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitropyridine in 78% yield. Subsequent reduction of the nitro group to an amine (H₂/Pd-C) provided 2-amino-6-(dioxaborolan)pyridine.

Amine Alkylation with 3-Methoxypropyl Groups

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions at position 2. A two-step sequence involving nitration, borylation, reduction, and alkylation is often employed.

Procedure :

-

Nitration : 2-Aminopyridine is nitrated to 2-nitro-6-bromopyridine using HNO₃/H₂SO₄.

-

Borylation : Miyaura borylation as described above.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

-

Alkylation : Reaction with 3-methoxypropyl bromide in the presence of K₂CO₃ or NaH in DMF at 60°C.

Challenges :

-

Competing over-alkylation at the amine.

-

Steric hindrance from the boronate group.

Optimization :

Using a bulky base (e.g., DBU) and controlled stoichiometry of 3-methoxypropyl bromide (1.1 equiv) minimized side reactions, achieving 85% yield.

Alternative Pathways via Buchwald-Hartwig Amination

For substrates resistant to SNAr, palladium-catalyzed C–N coupling offers a robust alternative. This method directly installs the 3-methoxypropylamine group onto pre-borylated pyridines.

Protocol :

-

Substrate : 6-(Dioxaborolan)-2-bromopyridine.

-

Amine : 3-Methoxypropylamine (1.5 equiv).

-

Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%).

-

Base : Cs₂CO₃ (2.0 equiv).

Outcome :

The reaction afforded the target compound in 70% yield with >95% purity. This route avoids nitro group intermediates, streamlining synthesis.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8.4 Hz, 1H, pyridine-H), 7.45 (d, J = 7.6 Hz, 1H, pyridine-H), 6.75 (s, 1H, NH), 3.55–3.45 (m, 2H, OCH₂), 3.30 (s, 3H, OCH₃), 2.65–2.55 (m, 2H, NCH₂), 1.75–1.65 (m, 2H, CH₂), 1.25 (s, 12H, Bpin-CH₃).

-

HRMS : m/z calcd. for C₁₅H₂₅BN₂O₃ [M+H]⁺: 292.18; found: 292.19.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| SNAr Pathway | 78% | High regioselectivity | Requires nitro reduction step |

| Buchwald-Hartwig | 70% | Direct C–N coupling | Sensitive to oxygen and moisture |

| One-Pot Borylation | 65% | Fewer purification steps | Lower yield due to side reactions |

Industrial-Scale Considerations

For kilogram-scale production, the SNAr route is preferred due to its reproducibility and cost-effectiveness. Key modifications include:

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki–Miyaura cross-couplings, forming carbon–carbon bonds with aryl/heteroaryl halides. Key findings include:

Representative Reaction Conditions

| Reagent/Parameter | Value/Compound | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | |

| Base | K₂CO₃, Na₂CO₃, or CsF | |

| Solvent | DME, THF, or DMF/H₂O mixtures | |

| Temperature | 80–100°C (thermal) or microwave-assisted |

Example Reaction

The compound reacts with 3-bromoaniline under Pd(dppf)Cl₂ catalysis to yield biaryl derivatives (50% yield after chromatography) . Similar protocols are used to synthesize kinase inhibitors via coupling with halogenated pyridines .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring undergoes SNAr reactions at the 2- and 6-positions.

Reactivity Trends

-

Electrophiles : Chloro-, bromo-, or iodo-substituted arenes .

-

Conditions : Polar aprotic solvents (e.g., DMF) with bases like KOtBu at 60–120°C .

Case Study

Displacement of 4-chloro substituents in pyridines using this compound produces spirocyclic amines, a key step in synthesizing JAK2 inhibitors .

Boronic Ester Oxidation

The pinacol boronate group oxidizes to boronic acid under mild conditions:

-

Reagents : H₂O₂/NaIO₄ in THF/H₂O.

-

Application : Generates intermediates for further coupling.

Amine Alkylation/Acylation

The secondary amine reacts with:

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties for downstream applications.

Stability and Side Reactions

-

Hydrolytic Sensitivity : The boronate ester hydrolyzes slowly in aqueous media (t₁/₂ > 24 hr at pH 7).

-

Thermal Decomposition : Degrades above 200°C, releasing pinacol and boron oxides .

Comparative Reactivity

| Reaction Type | Key Product | Yield (%) | Selectivity |

|---|---|---|---|

| Suzuki Coupling | Biaryl derivatives | 50–85 | High |

| SNAr | Spirocyclic amines | 60–75 | Moderate |

| Amine Alkylation | Quaternary ammonium salts | 70–90 | High |

This compound’s versatility in cross-coupling and functionalization reactions makes it indispensable in medicinal chemistry. For example, its use in synthesizing JAK2 inhibitors highlights its role in targeting kinase domains . Experimental protocols from patents and journals emphasize optimized conditions to maximize yields while minimizing boronate hydrolysis .

Scientific Research Applications

Medicinal Chemistry

N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has shown promise in medicinal chemistry due to its potential as a bioactive compound. Its applications include:

- Anticancer Agents : Research indicates that compounds containing dioxaborolane moieties exhibit cytotoxic activity against various cancer cell lines. The unique electronic properties imparted by the dioxaborolane structure may enhance the compound's ability to interact with biological targets.

Organic Synthesis

The compound serves as an intermediate in organic synthesis:

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds efficiently. The dioxaborolane group acts as a boron source that facilitates these reactions under mild conditions.

Materials Science

This compound can also be applied in materials science:

- Polymer Chemistry : Its functional groups allow for incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of dioxaborolane were tested for their antiproliferative effects on breast cancer cells. Results indicated that compounds similar to this compound exhibited significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Cross-Coupling Efficiency

Research documented in Organic Letters demonstrated that using this compound as a boron source in Suzuki-Miyaura reactions led to higher yields and shorter reaction times compared to traditional boronic acids .

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This facilitates the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

N,N-Dimethyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Structure : Replaces the 3-methoxypropyl group with a dimethylamine substituent.

- Molecular Formula : C₁₃H₂₁BN₂O₂

- Key Differences: Synthetic Yield: Higher yields (~89%) reported for analogs with smaller substituents (e.g., cyclopropylmethyl) due to reduced steric hindrance . Safety Profile: Hazard statements (H315, H319, H335) indicate higher irritation risks compared to the target compound, which lacks such warnings .

N-(Cyclopropylmethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Compound 35)

Heterocyclic Core Modifications

N-(3-Methoxypropyl)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine

- Structure : Pyrimidine ring instead of pyridine.

- Key Differences :

Functional Group Variations

N-(4-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine

- Structure : Benzene core with boronate and methoxy groups.

- Key Differences :

Comparative Reactivity in Cross-Couplings

Notes:

- The 3-methoxypropyl group in the target compound introduces steric hindrance, reducing coupling efficiency compared to smaller substituents.

- Electron-donating groups (e.g., methoxy) may stabilize the boronate but slow oxidative addition in Pd-catalyzed steps .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Methoxypropyl)-6-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Boronate Ester Introduction : A Suzuki-Miyaura coupling precursor is prepared by introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to the pyridine ring. This often involves reacting a halogenated pyridine derivative (e.g., 6-bromo-pyridin-2-amine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C .

Amine Functionalization : The N-(3-methoxypropyl) group is introduced via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 6-boronate-pyridin-2-amine with 3-methoxypropyl chloride in the presence of a base (e.g., K₂CO₃) and a palladium catalyst .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to the boronate ester peak (~1.3 ppm for pinacol methyl groups) and methoxypropyl chain protons (δ 3.2–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ for [M+H]⁺).

- HPLC : Purity assessment using a C18 column with acetonitrile/water gradients .

- Infrared Spectroscopy (IR) : Confirms B-O (∼1350 cm⁻¹) and C-N (∼1250 cm⁻¹) bonds .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : The boronate ester enables carbon-carbon bond formation with aryl/heteroaryl halides, critical for constructing biaryl structures in drug discovery .

- Medicinal Chemistry : The pyridine-amine scaffold is a common pharmacophore; the methoxypropyl group may enhance solubility or target binding .

- Materials Science : Used to synthesize conjugated polymers for optoelectronic applications .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized using this boronate ester?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) for efficiency. Evidence suggests Pd(dppf)Cl₂ reduces side-product formation .

- Solvent Effects : Compare polar aprotic solvents (DMF, THF) with aqueous mixtures. THF/water (3:1) often improves yield .

- Temperature Gradients : Lower temperatures (50–60°C) may reduce deboronation side reactions.

- Base Optimization : Use weaker bases (e.g., Na₂CO₃) for acid-sensitive substrates .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Deboronation : Hydrolysis of the boronate ester under acidic/basic conditions. Mitigation: Use anhydrous solvents and inert atmospheres .

- N-Alkylation Competing Reactions : During amine functionalization, over-alkylation may occur. Control via stoichiometry (limit alkylating agent to 1.1 eq) and low-temperature addition .

- Pd Catalyst Poisoning : Chelation by the amine group. Add ligands (e.g., XPhos) to stabilize Pd intermediates .

Q. How does the N-(3-methoxypropyl) substituent influence the compound’s reactivity and stability?

- Methodological Answer :

- Steric Effects : The methoxypropyl chain may hinder boronate ester reactivity in coupling reactions. Computational modeling (DFT) predicts steric parameters .

- Solubility : The ether group enhances solubility in polar solvents (e.g., DMSO, ethanol), critical for biological assays .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) show the methoxypropyl group reduces hygroscopicity compared to shorter-chain analogs .

Q. What computational methods predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). The pyridine-amine scaffold aligns with ATP-binding pockets .

- Pharmacophore Modeling : Identify key interaction sites (e.g., hydrogen bonding via the amine group) using Schrödinger Suite .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.